molecular formula C16H16N4O2S B10992354 N-(4,5-dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide

N-(4,5-dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B10992354
M. Wt: 328.4 g/mol
InChI Key: PHVXFQOGQBJQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-Dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide is a polycyclic heterocyclic compound featuring a fused cyclopenta-isoxazolo-pyridine core and a 4,5-dimethylthiazole carboxamide substituent.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C16H16N4O2S/c1-7-9(3)23-16(17-7)19-14(21)13-10-5-4-6-11(10)18-15-12(13)8(2)20-22-15/h4-6H2,1-3H3,(H,17,19,21)

InChI Key

PHVXFQOGQBJQTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C3C(=NOC3=NC4=C2CCC4)C)C

Origin of Product

United States

Preparation Methods

Construction of the Isoxazolo[4,5-e]Pyridine Core

The isoxazolo[4,5-e]pyridine framework serves as the central scaffold. Source describes an efficient intramolecular nucleophilic substitution method using 2-chloro-3-nitropyridines. In this approach, the nitro group acts as a leaving group, enabling cyclization under mild alkaline conditions to form the isoxazole ring . For example, treatment of 2-chloro-3-nitropyridine with hydroxylamine generates an intermediate hydroxylamine adduct, which undergoes cyclization in the presence of potassium carbonate to yield the isoxazolo[4,5-b]pyridine . Adaptation of this method for the [4,5-e] regioisomer would require strategic positioning of substituents to direct cyclization.

Alternatively, Source outlines a rhodium-catalyzed ring expansion of isoxazoles with vinyldiazomethanes. This method proceeds via a carbenoid-induced rearrangement, forming a dihydropyridine intermediate that oxidizes to the pyridine ring . Applying this to a pre-functionalized isoxazole precursor could yield the desired isoxazolo[4,5-e]pyridine system.

Formation of the Cyclopenta[b] Ring System

The 6,7-dihydro-5H-cyclopenta[b] moiety is introduced via cyclization. Source demonstrates that dihydropyridines derived from carbenoid reactions can undergo electrocyclic ring-opening and subsequent 6π-electrocyclization to form fused cyclopentane rings . For instance, heating the dihydropyridine intermediate 10 (Scheme 1 in Source ) induces a Claisen rearrangement or electrocyclic process, leading to cyclopenta[b]pyridine derivatives .

A representative procedure involves:

  • Treating the dihydropyridine intermediate with a Lewis acid catalyst (e.g., DDQ) to promote dehydrogenation.

  • Subjecting the product to thermal conditions (reflux in toluene) to induce cyclization .

Carboxamide Functionalization at Position 4

The final step involves coupling the pyridine-4-carboxylic acid derivative with 4,5-dimethylthiazol-2-amine. Source provides a robust protocol for carboxamide synthesis:

  • Convert the carboxylic acid to its acid chloride by refluxing with thionyl chloride in dry toluene .

  • React the acid chloride with 4,5-dimethylthiazol-2-amine in acetone using potassium carbonate as a base .

Example Procedure

  • Pyridine-4-carboxylic acid (1.0 eq) is refluxed with SOCl₂ (2.5 eq) in toluene at 110°C for 4 h.

  • The resulting acid chloride is cooled and added dropwise to a solution of 4,5-dimethylthiazol-2-amine (1.2 eq) and K₂CO₃ (1.5 eq) in acetone.

  • The mixture is stirred overnight, filtered, and crystallized from ethanol to yield the carboxamide .

Optimization and Characterization

Yield Optimization

  • Cyclopenta ring formation benefits from DDQ oxidation, achieving >80% conversion .

  • Carboxamide coupling efficiencies reach 85–90% when using excess amine (1.2 eq) and prolonged reaction times (12–18 h) .

Analytical Validation

  • ¹H NMR : Methyl groups on the thiazole (δ 2.4–2.6 ppm) and cyclopenta[b] ring (δ 1.2–1.4 ppm) confirm substitution patterns.

  • X-ray Crystallography : Structural elucidation of intermediates (e.g., dihydropyridines) validates regiochemistry .

Challenges and Solutions

  • Regioselectivity : Competing cyclization pathways during isoxazole formation are mitigated by electron-withdrawing substituents (e.g., nitro groups) .

  • Purification : Crystallization from methyl tert-butyl ether or ethanol ensures high purity (>99%) without chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,5-dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in studies involving enzyme inhibition, protein binding, and cellular assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

    Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three classes of analogs: heterocyclic amines, fused isoxazolo-pyridine derivatives, and thiazole-containing molecules. Key differences in structure, properties, and biological relevance are highlighted.

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Reported Applications/Effects Reference
N-(4,5-Dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide Cyclopenta-isoxazolo-pyridine 4,5-Dimethylthiazol-2-yl carboxamide Hypothesized use in drug discovery or assays (structural analogy to MTT assay components) N/A
N-[(2E)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide Cyclopenta-oxazolo-pyridine Thiadiazolylidenemethoxymethyl group Unspecified applications in chemical synthesis or pharmacology (structural focus in )
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Imidazo-pyridine Phenyl and methyl groups Carcinogenic in rodents (colon, mammary carcinomas); dietary mutagen
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydro-imidazo-pyridine Cyano, nitro-phenyl, and ester groups Synthetic intermediate with detailed spectral characterization (IR, NMR, MS)

Key Comparisons

  • Core Heterocycles: The target compound’s cyclopenta-isoxazolo-pyridine core is distinct from imidazo-pyridines (e.g., PhIP) and tetrahydro-imidazo-pyridines (). This fused system may confer unique electronic properties or binding affinities compared to simpler heterocycles.
  • Substituent Effects: The 4,5-dimethylthiazole group in the target compound contrasts with the thiadiazolylidenemethoxymethyl group in . Thiazoles are often associated with kinase inhibition or cytotoxicity, whereas thiadiazoles may modulate redox properties .
  • Synthetic and Analytical Data: The compound in was characterized via NMR, IR, and MS, providing a benchmark for validating the target compound’s purity and structure . No direct synthetic route or spectral data for the target compound is provided, limiting comparative analysis.

Research Implications and Gaps

  • Biological Activity: While heterocyclic amines like PhIP are well-documented carcinogens, the target compound’s biological effects remain speculative.
  • Structural Optimization : Modifying the thiazole substituent (e.g., introducing polar groups) may enhance solubility or reduce toxicity, as seen in drug discovery campaigns for similar scaffolds .

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on recent research findings.

Synthesis

The synthesis of this compound involves a multi-step process that incorporates various chemical reactions to achieve the desired structure. Recent studies have employed high-pressure methods to enhance yields and efficiency in synthesizing related compounds within the same structural family. The methodology typically includes the formation of key intermediates through nucleophilic additions and cyclization reactions, which are crucial for developing the final product.

Biological Activity

The biological activity of this compound has been evaluated across several studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent evaluations have highlighted the compound's effectiveness against various pathogenic bacteria and fungi. For instance, a study reported that derivatives similar to this compound exhibited moderate to potent inhibitory effects against common pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . The binding interactions with bacterial enzymes like DNA gyrase were characterized through molecular docking studies, revealing significant hydrogen bonding and hydrophobic interactions that contribute to its antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary assays using human cancer cell lines (A549 for lung cancer, MCF-7 for breast cancer, and HCT-116 for colon cancer) demonstrated promising cytotoxicity profiles . The compound showed significant inhibition of cell proliferation in these lines, suggesting its potential as a lead candidate for further development into therapeutic agents for cancer treatment.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Key Enzymes : The compound has shown to inhibit critical enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through various signaling pathways, leading to cell death.
  • Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest in specific phases (e.g., G1 or G2/M), contributing to its cytotoxic effects.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against specific pathogens.
    • Results : Compounds derived from similar structures displayed MIC values indicating potent activity against E. coli and Pseudomonas aeruginosa .
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Results : Significant reductions in cell viability were observed in MCF-7 and A549 cells with IC50 values indicating strong potential for further development .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:
The synthesis of fused heterocyclic systems like this compound requires precise control over reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, analogous cyclopenta-isoxazolo-pyridine derivatives are synthesized via multi-step reactions involving cyclocondensation of precursors like thiazole or pyridine intermediates under inert atmospheres . Key steps include:

  • Step 1: Formation of the isoxazole ring via 1,3-dipolar cycloaddition.
  • Step 2: Cyclization of the pyridine-thiazole core using acid catalysis.
  • Step 3: Amidation with 4,5-dimethylthiazol-2-amine under Schotten-Baumann conditions.
    Critical QC Metrics: Monitor purity via HPLC (≥95%) and confirm structural integrity using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:
Discrepancies between experimental NMR shifts and DFT-based predictions often arise from solvent effects, conformational flexibility, or proton exchange. For this compound:

  • Approach 1: Perform solvent-dependent NMR studies (e.g., DMSO-d6_6 vs. CDCl3_3) to assess hydrogen bonding or aggregation .
  • Approach 2: Use dynamic NMR (DNMR) to detect slow conformational equilibria in the cyclopenta-bicyclic system.
  • Approach 3: Validate computational models by benchmarking against structurally related compounds (e.g., methyl 3-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)propanoate) with resolved X-ray structures .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:
Prioritize target-agnostic assays to profile broad bioactivity:

  • Cytotoxicity: MTT assay (Mosmann, 1983) with IC50_{50} determination in cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition: Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization.
  • Solubility: Use shake-flask method in PBS (pH 7.4) to guide formulation .
    Data Interpretation: Cross-validate with structurally similar compounds (e.g., thiazolo[5,4-b]pyridine derivatives) to identify structure-activity trends .

Advanced: How to optimize metabolic stability without compromising target affinity?

Methodological Answer:
Address metabolic liabilities (e.g., CYP450-mediated oxidation) via rational design:

  • Strategy 1: Introduce electron-withdrawing groups (e.g., -CF3_3) at the 3-methyl position to block oxidative demethylation .
  • Strategy 2: Replace the cyclopenta ring with a saturated bicyclo[3.2.1] system to reduce conformational strain and susceptibility to hydrolysis .
  • Validation: Use liver microsomal assays (human/rat) and LC-MS/MS to quantify metabolite profiles .

Basic: What analytical techniques are critical for characterizing this compound’s stability?

Methodological Answer:

  • Thermal Stability: TGA/DSC to identify decomposition temperatures and polymorphic transitions.
  • Photostability: Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC-MS.
  • Hydrolytic Stability: Incubate in buffers (pH 1–9) and quantify parent compound loss over 24–72 hours .

Advanced: How to differentiate off-target effects from true mechanism of action in cellular assays?

Methodological Answer:

  • Step 1: Use CRISPR/Cas9 knockout models of putative targets (e.g., kinases) to confirm on-target effects.
  • Step 2: Perform thermal proteome profiling (TPP) to identify protein targets in lysates.
  • Step 3: Validate with orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assay [CETSA]) .
    Case Study: Analogous thiazolo-pyridine carboxamides showed off-target binding to heat shock proteins, necessitating counter-screening .

Basic: What computational tools are recommended for docking studies?

Methodological Answer:

  • Software: AutoDock Vina or Schrödinger Glide for rigid/flexible docking.
  • Preparation: Optimize ligand geometry at the B3LYP/6-31G* level and assign partial charges via AM1-BCC.
  • Validation: Compare docking poses with co-crystallized ligands in PDB entries (e.g., 50W for related carboxamides) .

Advanced: How to address poor aqueous solubility in preclinical studies?

Methodological Answer:

  • Formulation: Use lipid-based nanocarriers (e.g., liposomes) or cyclodextrin inclusion complexes.
  • Structural Modifications: Introduce ionizable groups (e.g., tertiary amines) or replace hydrophobic substituents (e.g., methyl with morpholine) .
  • In Vivo Correlation: Assess bioavailability in rodent models using IV/PO dosing and PK/PD modeling .

Basic: What safety assays are critical before advancing to in vivo studies?

Methodological Answer:

  • Genotoxicity: Ames test (OECD 471) to rule out mutagenicity.
  • Cardiotoxicity: hERG inhibition assay (patch-clamp or FLIPR).
  • Acute Toxicity: Maximum tolerated dose (MTD) in rodents (OECD 423).
    Reference Data: Related isoxazolo-pyridine analogs showed negligible hERG liability at ≤10 µM .

Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Hypothesis 1: Poor PK properties (e.g., rapid clearance). Fix: Modify logP via prodrug strategies (e.g., esterification).
  • Hypothesis 2: Off-target binding in complex tissues. Fix: Use tissue-specific microdialysis to measure free drug concentrations.
  • Hypothesis 3: Species-specific metabolism. Fix: Cross-test in humanized liver chimeric mice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.